(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester
CAS No.: 1215291-99-8
Cat. No.: VC0172706
Molecular Formula: C13H15NO5
Molecular Weight: 265.2619
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215291-99-8 |
---|---|
Molecular Formula | C13H15NO5 |
Molecular Weight | 265.2619 |
IUPAC Name | (2R,3R)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 |
SMILES | C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester is a substituted pyrrolidine derivative featuring specific stereochemistry at the 2 and 3 positions of the pyrrolidine ring. The compound is registered with CAS number 1215291-99-8, representing a precise stereochemical configuration with both the hydroxyl group at position 3 and the carboxylic acid at position 2 in the R configuration .
Key Molecular Information
The structural formula can be represented in SMILES notation as O[C@@H]1CCN([C@H]1C(=O)O)C(=O)OCc1ccccc1, which precisely defines the stereochemistry of the molecule . The compound features a five-membered pyrrolidine ring with a hydroxyl group at the 3-position, a carboxylic acid at the 2-position, and a phenylmethyl (benzyl) carbamate protecting group on the nitrogen atom.
Stereochemical Significance
The (2R,3R) stereochemical designation indicates that both the hydroxyl group at C-3 and the carboxyl group at C-2 are oriented on the same face of the pyrrolidine ring, creating a specific three-dimensional arrangement that distinguishes this compound from its stereoisomers . This particular stereochemistry is crucial for its applications in stereoselective synthesis.
Property | Value |
---|---|
CAS Number | 1215291-99-8 |
Molecular Formula | C13H15NO5 |
Molecular Weight | 265.26 g/mol |
SMILES Notation | O[C@@H]1CCN([C@H]1C(=O)O)C(=O)OCc1ccccc1 |
Stereochemistry | (2R,3R) |
Functional Groups | Carboxylic acid, hydroxyl, carbamate |
Protecting Group | Phenylmethyl (benzyl) |
Physical and Chemical Properties
Physical Characteristics
While specific physical data for the (2R,3R) isomer is limited in the available literature, this compound typically exists as a white crystalline powder at room temperature . The presence of both hydroxyl and carboxylic acid functional groups suggests that the compound possesses hydrogen bonding capabilities, affecting its solubility and other physical properties.
Reactivity Profile
The compound contains multiple reactive functional groups:
-
The carboxylic acid group at C-2 is capable of typical acid-base reactions and can be derivatized to form esters, amides, or activated for coupling reactions.
-
The hydroxyl group at C-3 can undergo esterification, etherification, or oxidation reactions.
-
The carbamate-protected nitrogen presents possibilities for deprotection under appropriate conditions.
This multi-functional nature makes the compound valuable in diverse synthetic applications where stereocontrol is required .
Synthetic Routes and Preparation Methods
General Synthetic Approaches
The synthesis of (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester typically involves stereoselective reactions to establish the correct configuration at C-2 and C-3. Based on the literature for related compounds, several synthetic approaches can be considered.
Michael Addition Strategy
One potential synthetic route involves the diastereoselective Michael addition of appropriately functionalized enolates to α,β-unsaturated esters, as indicated in related synthetic methodologies . This approach can provide controlled access to the desired stereochemistry:
-
The reaction of α-amino-substituted lithium enolates with α,β-unsaturated esters can proceed with high diastereoselectivity.
-
The geometry of the enolate (E or Z) often dictates the configuration of the resulting stereogenic centers.
-
Subsequent cyclization and functional group manipulations can lead to the desired pyrrolidine structure.
From Hydroxyproline Derivatives
Another potential approach involves chemical modifications of 3-hydroxyproline derivatives:
-
Starting with appropriately protected 3-hydroxyproline precursors.
-
Introduction of the N-benzyloxycarbonyl (Cbz) protecting group.
-
Stereoselective manipulations to establish the (2R,3R) configuration .
The final compound may also be generated through chemoselective transformations of protected hydroxyprolines under specific solvation conditions .
The compound is typically supplied with a purity of approximately 97% . The relatively high price reflects the complexity of synthesis and the compound's value as a specialized research chemical with defined stereochemistry.
Related Stereoisomers and Structural Analogues
Stereoisomeric Variants
Several stereoisomers of this compound exist, differing in the configuration at C-2 and C-3:
-
(2S,3S)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester (CAS: 174389-11-8 or 62182-54-1)
-
(2R,3S)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester
These stereoisomers can exhibit different chemical and biological properties, making the stereochemical purity of these compounds crucial for their intended applications.
Structural Relatives
Structurally related compounds include:
-
tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate (CAS: 109579-10-4)
-
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
These variations in structure demonstrate the versatility of the pyrrolidine scaffold for creating compounds with specific stereochemical features.
Applications in Organic Synthesis and Research
As a Chiral Building Block
The defined stereochemistry of (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester makes it valuable as a chiral building block in asymmetric synthesis. It can be utilized in:
-
Construction of complex nitrogen-containing heterocycles
-
Synthesis of peptidomimetics
-
Preparation of enzyme inhibitors
-
Development of conformationally constrained amino acid analogs
Analytical Characterization
Common Analytical Methods
The compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) for structural confirmation and assessment of stereochemical purity
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Mass Spectrometry for molecular weight confirmation
-
Infrared Spectroscopy for functional group identification
-
X-ray Crystallography for definitive stereochemical assignment
Spectroscopic Properties
While specific spectroscopic data for the (2R,3R) isomer is limited in the provided search results, the compound would exhibit characteristic NMR signals for:
-
The proton at C-2 (adjacent to the carboxylic acid)
-
The proton at C-3 (adjacent to the hydroxyl group)
-
The methylene protons of the pyrrolidine ring
-
The benzyl group protons of the protecting group
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume